5-chloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
. This compound is characterized by its complex structure, which includes a benzofuran moiety, an oxadiazole ring, and a thiophene carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran moiety, the construction of the oxadiazole ring, and the coupling of these intermediates with a thiophene carboxamide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to various substituted products.
Scientific Research Applications
5-chloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, oxadiazole-containing molecules, and thiophene carboxamide compounds. Examples include:
- 5-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-chloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound is characterized by the presence of multiple functional groups:
- Thiazole and Oxadiazole Rings : These heterocycles are known for their diverse biological activities.
- Benzofuran Moiety : The methoxy-substituted benzofuran contributes to the compound's pharmacological profile.
The molecular formula of the compound is C17H14ClN3O3 with a molecular weight of approximately 383.75 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant anticancer properties. The presence of the methoxy group on the benzofuran moiety enhances the cytotoxicity against various cancer cell lines.
Case Study Findings :
- In Vitro Studies : A study demonstrated that derivatives similar to this compound showed IC50 values ranging from 10 µM to 30 µM against human cancer cell lines, including glioblastoma and melanoma. The structure–activity relationship (SAR) analysis indicated that halogen substitutions (like chlorine) are crucial for enhancing activity against cancer cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways, such as Polo-like Kinase 1 (PLK1), which is critical in cancer cell division .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar thiazole and oxadiazole derivatives have been reported to exhibit significant activity against various bacterial and fungal strains.
Research Insights :
- Broad-Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans. The presence of electron-donating groups like methoxy enhances their interaction with microbial targets .
- Synergistic Effects : Some studies suggest that combining this compound with other antimicrobial agents may lead to synergistic effects, improving overall efficacy against resistant strains .
Data Table: Biological Activities
Activity Type | Target Organisms/Cell Lines | IC50 Values (µM) | Mechanism |
---|---|---|---|
Anticancer | Glioblastoma, Melanoma | 10 - 30 | PLK1 Inhibition |
Antimicrobial | Staphylococcus aureus, C. albicans | Varies | Cell Membrane Disruption |
Properties
IUPAC Name |
5-chloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4S/c1-22-9-4-2-3-8-7-10(23-13(8)9)15-19-20-16(24-15)18-14(21)11-5-6-12(17)25-11/h2-7H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPRYGFFEUNDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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